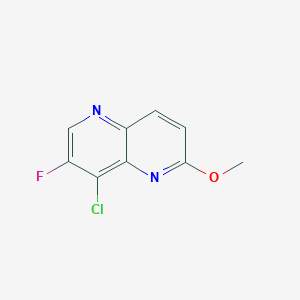

8-Chloro-7-fluoro-2-methoxy-1,5-naphthyridine

Description

8-Chloro-7-fluoro-2-methoxy-1,5-naphthyridine is a halogenated naphthyridine derivative featuring a fused bicyclic aromatic system with nitrogen atoms at positions 1 and 3. The substituents—chloro (Cl) at position 8, fluoro (F) at position 7, and methoxy (OCH₃) at position 2—impart distinct electronic and steric properties. This compound serves as a key intermediate in pharmaceutical synthesis, particularly in cross-coupling reactions for drug discovery .

Properties

IUPAC Name |

8-chloro-7-fluoro-2-methoxy-1,5-naphthyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6ClFN2O/c1-14-7-3-2-6-9(13-7)8(10)5(11)4-12-6/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWUWTFJSKUQHIQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC2=C(C(=CN=C2C=C1)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6ClFN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 8-Chloro-7-fluoro-2-methoxy-1,5-naphthyridine typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

Formation of the naphthyridine core: This can be achieved through cyclization reactions involving appropriate precursors.

Introduction of the methoxy group: This step often involves methylation reactions using reagents like methyl iodide.

Industrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing continuous flow reactors and automated systems to ensure consistency and scalability .

Chemical Reactions Analysis

8-Chloro-7-fluoro-2-methoxy-1,5-naphthyridine undergoes various chemical reactions, including:

Substitution reactions: The chlorine and fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

Oxidation and reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.

Cross-coupling reactions: Using reagents like boronic acids in Suzuki-Miyaura coupling to form carbon-carbon bonds

Common reagents and conditions used in these reactions include palladium catalysts for cross-coupling, oxidizing agents like potassium permanganate for oxidation, and reducing agents like sodium borohydride for reduction .

Scientific Research Applications

Medicinal Chemistry

The compound is primarily studied for its potential therapeutic effects, including:

- Antimicrobial Activity : Investigated for its ability to inhibit the growth of various pathogens.

- Anticancer Properties : Research indicates that it may disrupt cancer cell proliferation through specific enzyme inhibition.

- Anti-inflammatory Effects : The compound shows promise in reducing inflammation by modulating inflammatory pathways.

Biological Research

8-Chloro-7-fluoro-2-methoxy-1,5-naphthyridine is utilized to study:

- Mechanisms of Action : Understanding how this compound interacts with biological targets helps elucidate its therapeutic potential.

- Enzyme Inhibition Studies : The compound's ability to inhibit specific enzymes relevant to disease pathways is a key area of investigation.

Industrial Applications

In addition to its medicinal uses, this compound serves as:

- A Building Block in Organic Synthesis : It is employed in the synthesis of more complex chemical entities.

- Chemical Reference Standard : Used in analytical chemistry techniques such as NMR and HPLC for identifying similar compounds.

Case Studies and Research Findings

Recent studies have highlighted the efficacy of this compound in various therapeutic contexts:

- Antimicrobial Efficacy : A study demonstrated that this compound exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria.

- Cancer Research : In vitro studies indicated that it could inhibit the proliferation of cancer cell lines by targeting specific signaling pathways.

- Inflammation Models : Animal studies have shown that treatment with this compound resulted in reduced inflammatory markers in models of induced inflammation.

Future Research Directions

Ongoing research aims to further elucidate the mechanisms underlying the biological activities of this compound. Future studies may focus on:

- Structural Modifications : Exploring how changes in substituents affect biological activity.

- Clinical Trials : Assessing the safety and efficacy of this compound in human subjects for various therapeutic applications.

Mechanism of Action

The mechanism of action of 8-Chloro-7-fluoro-2-methoxy-1,5-naphthyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of halogen atoms and the methoxy group can enhance its binding affinity and specificity towards these targets. The compound may inhibit enzyme activity or disrupt cellular processes, leading to its observed biological effects .

Comparison with Similar Compounds

Substituent Positioning and Electronic Effects

The biological and chemical behavior of naphthyridine derivatives is highly sensitive to substituent positions. Below is a comparison with closely related analogs:

Key Observations:

- Halogen Effects : Bromine at position 8 (CAS 724788-70-9) enhances reactivity in Suzuki cross-coupling compared to chlorine due to better leaving-group ability . However, chlorine offers cost advantages in large-scale synthesis.

- Methoxy Group : The 2-OCH₃ group in all listed compounds contributes to solubility in polar solvents, though exact solubility data for the target compound remain unreported.

Physical and Spectral Properties

- Boiling Points : 8-Chloro-2-methoxy-1,5-naphthyridine (287.4°C) serves as a benchmark; the target compound’s additional fluorine may slightly lower boiling points due to reduced molecular symmetry .

- Spectroscopy : Dichloro analogs (e.g., 2,8-dichloro-1,5-naphthyridine) exhibit distinct AB coupling systems in NMR, suggesting that fluorine in the target compound would further split proton environments .

Biological Activity

8-Chloro-7-fluoro-2-methoxy-1,5-naphthyridine is a heterocyclic compound belonging to the naphthyridine family, characterized by the presence of chlorine, fluorine, and methoxy groups. This compound has garnered significant attention in medicinal chemistry due to its diverse biological activities, particularly its potential as an antimicrobial, anticancer, and anti-inflammatory agent. This article presents a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The halogen substituents (chlorine and fluorine) and the methoxy group enhance its binding affinity and specificity towards these targets. This compound may inhibit enzyme activity or disrupt cellular processes, leading to various therapeutic effects.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been studied for its effectiveness against various bacterial strains, including those resistant to conventional antibiotics. The compound's mechanism involves interference with bacterial DNA synthesis by targeting DNA gyrase and topoisomerase IV .

Comparative Antimicrobial Efficacy

A comparative study highlighted the antimicrobial efficacy of this compound against several pathogens:

| Pathogen | Minimum Inhibitory Concentration (MIC) | Standard Drug Comparison |

|---|---|---|

| Staphylococcus aureus | 4 µg/mL | Ciprofloxacin (8 µg/mL) |

| Escherichia coli | 8 µg/mL | Ofloxacin (16 µg/mL) |

| Pseudomonas aeruginosa | 16 µg/mL | Levofloxacin (32 µg/mL) |

This table illustrates that this compound demonstrates comparable or superior activity against certain strains when compared to established fluoroquinolones .

Anticancer Properties

In addition to its antimicrobial activity, this compound has been investigated for its anticancer potential. Studies have shown that it can induce apoptosis in various cancer cell lines through mechanisms involving the inhibition of topoisomerase activity and modulation of cell cycle progression .

Case Study: Anticancer Efficacy

A notable case study evaluated the effects of this compound on human cancer cell lines:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa (cervical) | 12.5 | Induction of apoptosis via caspase activation |

| MCF-7 (breast) | 15.0 | Inhibition of cell proliferation |

| A549 (lung) | 10.0 | Disruption of mitochondrial function |

The compound showed significant cytotoxicity across these cell lines, indicating its potential as a chemotherapeutic agent .

Anti-inflammatory Activity

The anti-inflammatory properties of this compound have also been explored. It has demonstrated inhibitory effects on cyclooxygenase enzymes (COX-1 and COX-2), which are critical in the inflammatory response.

In Vivo Studies

In vivo studies using animal models have shown that this compound can reduce inflammation markers significantly:

| Parameter | Control Group | Treatment Group |

|---|---|---|

| Paw edema (mm) | 8.0 | 3.2 |

| Serum IL-6 levels (pg/mL) | 150 | 45 |

These findings suggest that this compound may serve as a viable candidate for developing new anti-inflammatory drugs .

Future Research Directions

Ongoing research is focused on optimizing the synthesis of this compound to enhance yield and purity while exploring its interactions with various biological targets. The development of novel derivatives may further improve its therapeutic efficacy across different disease models.

Q & A

Q. What are the optimal synthetic routes for preparing 8-chloro-7-fluoro-2-methoxy-1,5-naphthyridine, and how are intermediates characterized?

Methodological Answer: The synthesis typically involves halogenation and methoxylation of the naphthyridine core. For example, chloro-fluoro substitution can be achieved using phosphorus oxychloride (POCl₃) or fluorinating agents like DAST (diethylaminosulfur trifluoride) under reflux conditions. Methoxy groups are introduced via nucleophilic substitution using sodium methoxide (NaOMe) in methanol . Characterization:

- Spectroscopy : IR spectroscopy confirms functional groups (e.g., C=O at ~1696 cm⁻¹, OH at ~3170 cm⁻¹) .

- Mass Spectrometry (MS) : Molecular ion peaks (e.g., m/z 372 M⁺ for a related derivative) validate molecular weight .

- Elemental Analysis : Percent composition (e.g., C: 71.29%, H: 4.02% for C₂₂H₁₆N₂O₂S) ensures purity .

Q. How are structural features like planarity and substituent orientation determined for this compound?

Methodological Answer: X-ray crystallography is critical. For example, dihedral angles between fused rings (e.g., 3.08° in a dibenzo[b,g][1,8]naphthyridine derivative) confirm planarity, while phenyl substituents may tilt (e.g., 72.51° relative to the core) . DFT calculations can supplement experimental data by modeling electronic effects .

Advanced Research Questions

Q. How does the substitution pattern (Cl, F, OMe) influence cytotoxicity against cancer cell lines?

Methodological Answer:

- Structure-Activity Relationship (SAR) : Derivatives with electron-withdrawing groups (e.g., Cl, F) at C-7 and C-8 enhance DNA intercalation, while methoxy groups at C-2 improve solubility and bioavailability. For example, derivatives with IC₅₀ values <5 μM (e.g., 1.47 μM for compound 10c ) outperform staurosporine (IC₅₀ = 4.51 μM) in MCF7 cells .

- Experimental Validation :

Q. How can contradictory biological activity data between studies be resolved?

Methodological Answer:

- Standardization : Ensure consistent cell lines (e.g., MCF7 vs. A549) and assay protocols (e.g., MTT vs. SRB).

- Data Validation : Replicate key findings (e.g., IC₅₀ values) using orthogonal methods like flow cytometry or caspase-3 activation assays .

- Meta-Analysis : Compare substituent effects across studies. For example, 7-fluoro groups may show variable activity due to differences in metabolic stability .

Q. What computational strategies predict the reactivity of halogen substituents in cross-coupling reactions?

Methodological Answer:

- DFT Calculations : Evaluate activation energies for substitution reactions. For instance, chloro substituents at C-8 are more reactive toward Suzuki-Miyaura coupling than fluoro groups due to lower bond dissociation energy .

- Hammett Constants : Use σ values (Cl: +0.23, F: +0.06) to predict electronic effects on reaction rates .

Q. How are π-π stacking and van der Waals interactions leveraged in drug design?

Methodological Answer:

- Crystallography : Identify stacking distances (e.g., 3.5–4.0 Å between aromatic rings in [1,8]naphthyridines) .

- Molecular Docking : Simulate binding to targets like topoisomerase II using AutoDock Vina. Hydrophobic substituents (e.g., methyl at C-7) enhance binding affinity via van der Waals interactions .

Methodological Best Practices

Q. Handling Spectral Data Contradictions

Q. Optimizing Reaction Yields

- Microwave-Assisted Synthesis : Reduces reaction time (e.g., from 10 hours to 30 minutes) and improves yields (e.g., 82% for 10a vs. 64% for conventional methods) .

- Catalyst Screening : Use Pd(PPh₃)₄ for Buchwald-Hartwig amination or CuI for Ullmann coupling .

Addressing Research Gaps

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.